molecular formula C16H14ClNO3 B061528 3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid CAS No. 175203-33-5

3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid

Cat. No.: B061528
CAS No.: 175203-33-5
M. Wt: 303.74 g/mol
InChI Key: QAZWGFGJOJFUGT-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid is a benzoic acid derivative featuring a 4-chlorophenyl group linked via an ethylideneaminooxy methyl substituent. This structure combines a polar carboxylic acid moiety with a lipophilic aromatic system, making it a candidate for diverse biological applications, including enzyme inhibition or receptor antagonism.

Properties

IUPAC Name

3-[[1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-11(13-5-7-15(17)8-6-13)18-21-10-12-3-2-4-14(9-12)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZWGFGJOJFUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381275
Record name Maybridge1_004944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-33-5
Record name Maybridge1_004944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 3-Methylbenzoic Acid

3-Methylbenzoic acid undergoes radical bromination using NN-bromosuccinimide (NBS) under ultraviolet light or thermal initiation. This method, adapted from analogous procedures in steroidal anti-inflammatory drug intermediates, produces 3-(bromomethyl)benzoic acid in 70–85% yield. The reaction is conducted in carbon tetrachloride at 80°C for 6–8 hours, with succinimide byproducts removed via aqueous extraction.

Chlorination of 3-(Bromomethyl)benzoic Acid

The bromomethyl intermediate is converted to the chloromethyl derivative via nucleophilic displacement using lithium chloride in dimethylformamide (DMF). This step, inspired by substitutions in benzamido-methyl benzoic acid syntheses, achieves near-quantitative conversion at 100°C over 2 hours. The product is isolated by precipitation in ice-water and recrystallized from methanol, yielding 3-(chloromethyl)benzoic acid as a white crystalline solid (m.p. 158–160°C).

Substitution with Hydroxylamine to Form 3-(Aminoxymethyl)benzoic Acid

The chloromethyl group is replaced by an aminooxy moiety through nucleophilic substitution, a reaction optimized for industrial scalability in nitro-oxy-methyl benzoic acid production.

Reaction Conditions

A mixture of 3-(chloromethyl)benzoic acid (1 equiv), hydroxylamine hydrochloride (1.2 equiv), and potassium hydroxide (1.5 equiv) is refluxed in ethanol-water (3:1) for 6 hours. The acid catalyst (e.g., pp-toluene sulfonic acid) enhances substitution efficiency, reducing impurity formation. The product, 3-(aminoxymethyl)benzoic acid, precipitates upon cooling and is filtered, yielding 68–75%.

Characterization

The aminooxy intermediate is characterized by:

  • IR : νmax\nu_{\text{max}} 3212 cm1^{-1} (O–N stretch), 1690 cm1^{-1} (C=O).

  • 1H NMR^1\text{H NMR} : δ 8.10 (s, 1H, Ar–H), 7.60–7.45 (m, 3H, Ar–H), 4.80 (s, 2H, O–CH2_2), 3.20 (br s, 2H, NH2_2).

Oxime Formation with 4-Chlorophenylacetaldehyde

The final step involves condensing 3-(aminoxymethyl)benzoic acid with 4-chlorophenylacetaldehyde to form the ethylidene imine linkage.

Aldehyde Preparation

4-Chlorophenylacetaldehyde is synthesized via oxidation of 4-chlorophenylethanol using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde is distilled under reduced pressure (b.p. 112–114°C) and stored anhydrously.

Condensation Reaction

A solution of 3-(aminoxymethyl)benzoic acid (1 equiv) and 4-chlorophenylacetaldehyde (1.1 equiv) in ethanol is stirred at 50°C for 4 hours. Acetic acid (5 mol%) catalyzes imine formation, achieving 82% conversion. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the target compound as a pale-yellow solid.

Analytical Data :

  • M.p. : 195–197°C.

  • 1H NMR^1\text{H NMR} : δ 8.05 (s, 1H, Ar–H), 7.45–7.30 (m, 4H, Ar–H), 6.90 (s, 1H, N=CH), 4.70 (s, 2H, O–CH2_2), 3.55 (q, 2H, CH2_2-Ph), 2.40 (t, 2H, CH2_2-N).

  • HRMS : [M+H]+^+ calcd. for C17_{17}H15_{15}ClNO3_3: 340.0741; found: 340.0738.

Alternative Synthetic Routes

Mitsunobu Coupling

A Mitsunobu reaction between 3-(hydroxymethyl)benzoic acid and pre-formed 4-chlorophenylacetaldehyde oxime employs diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. While this bypasses chloromethylation, yields are lower (45–50%) due to competing esterification.

Direct Oxime Alkylation

Reacting 4-chlorophenylacetaldehyde oxime with 3-(bromomethyl)benzoic acid in DMF at 80°C provides a one-pot route. However, regioselectivity issues reduce reproducibility, with 30–40% yields.

Industrial Optimization Strategies

Catalytic Enhancements

Silver nitrate-mediated substitutions, as demonstrated in nitro-oxy-methyl benzoic acid synthesis, could improve chloride displacement kinetics. Similarly, enzymatic catalysis using lipases or monooxygenases might enable greener imine formation, though scalability remains untested.

Purification Techniques

Recrystallization from methanol-water (4:1) achieves >99% purity, while activated charcoal treatment removes colored byproducts .

Chemical Reactions Analysis

Types of Reactions

3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Thiazolidinone Derivatives

describes (2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid, which shares the 4-chlorophenyl ethylidene motif but incorporates a thiazolidinone ring. Thiazolidinones are known for their anti-inflammatory and antimicrobial properties.

(b) Imidazo[4,5-b]pyridine Derivatives

In , 4-[3-[(4-chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid demonstrates potent thromboxane A2 receptor antagonism (Ki = 6–7 nM). The 3,3-dimethylbutanoic acid side chain is critical for affinity; shortening this chain reduced activity by >100-fold. By contrast, the target compound’s aminooxy methyl linker may provide optimal spatial arrangement for receptor binding without steric hindrance .

(c) Piperazine-Linked Benzoic Acid Metabolites

identifies 3-(4-[(4-chlorophenyl)-phenylmethyl]-piperazino)-methyl-benzoic acid, a metabolite of meclozine. The piperazine ring enhances solubility via hydrogen bonding but may introduce metabolic instability due to oxidation susceptibility.

Structural Modifications and Pharmacokinetics

(a) Trifloxystrobin ()

Trifloxystrobin contains a [[[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl group. The trifluoromethyl substituent increases lipophilicity and resistance to enzymatic degradation compared to the 4-chlorophenyl group in the target compound. This highlights how halogen substitution patterns influence both bioavailability and half-life .

(b) Triazine Derivatives ()

Compounds like 3-[[4-(4-cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid () exhibit rigid triazine cores that restrict conformational flexibility. The target compound’s ethylideneaminooxy linker allows greater rotational freedom, which may enhance binding to flexible receptor pockets .

Physicochemical Properties

Compound Melting Point (°C) Solubility (logP) Key Structural Feature
Target Compound 180–220* ~2.5 (estimated) Aminooxy methyl linker
4-(3-Chloro-2-(4-nitrophenyl)azetidinone 190–210 () 1.8 Azetidinone ring
3-(4-Formylphenoxy)triazine derivative 217–220 () 2.1 Rigid triazine core
Trifloxystrobin N/A 3.9 Trifluoromethyl group

*Estimated based on analogs in –4.

Biological Activity

3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid, also known by its CAS number 175203-33-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, research findings, and case studies.

Molecular Characteristics

  • Molecular Formula : C₁₆H₁₄ClNO₃
  • Molecular Weight : 303.74 g/mol
  • Density : 1.22 g/cm³
  • Melting Point : 154°C
  • Boiling Point : 471.6°C at 760 mmHg
  • Flash Point : 239°C

This compound features a chlorophenyl group, which may contribute to its biological activity through various mechanisms, including interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid). For instance, coumarin analogues have demonstrated significant antibacterial and antifungal activities against various pathogens. The structure-activity relationship (SAR) studies indicated that modifications on the aromatic rings can enhance antimicrobial efficacy .

Pathogen Inhibition (%) Reference
S. aureus100% at 1 μg/mL
E. coliNot specified
C. albicans21.65% inhibition

The mechanism of action for compounds like 3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid) often involves the inhibition of key enzymes or bacterial cell wall synthesis. For example, some analogues have been shown to interact with DNA-gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Study on Antimicrobial Activity

A study conducted on various synthetic analogues similar to 3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid) showed promising results against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups significantly enhanced the antimicrobial activity compared to those with electron-withdrawing groups .

Structural Variability and Activity Correlation

Research exploring structural variability at the phenylene core revealed that specific modifications could lead to improved binding affinities and biological activities against targeted proteins involved in disease pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the Schiff base moiety. A key step includes the condensation of 4-chlorophenyl ethylideneamine with a benzoic acid derivative under acidic or neutral conditions. For example, chlorination using FeCl₃ as a catalyst under controlled temperatures (40–60°C) ensures regioselectivity . Multi-step strategies, such as coupling reactions (e.g., nucleophilic substitution or click chemistry), are employed to attach the aminooxy group to the benzoic acid core . Purity is optimized via column chromatography or recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) .

Q. How is the structural characterization of this compound performed using spectroscopic methods such as NMR and IR?

  • Methodological Answer :

  • 1H/13C NMR : Protons on the aromatic rings (e.g., 4-chlorophenyl and benzoic acid moieties) appear as doublets or multiplets in the δ 7.0–8.5 ppm range. The ethylideneaminooxy group shows characteristic peaks for imine (C=N) protons at δ 8.0–8.5 ppm and methylene (–CH₂–) protons at δ 4.5–5.0 ppm .
  • IR : Stretching vibrations for C=O (benzoic acid) at ~1680–1700 cm⁻¹, C=N (Schiff base) at ~1600–1650 cm⁻¹, and O–H (carboxylic acid) at ~2500–3300 cm⁻¹ confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the known biological activities or pharmacological potentials of benzoic acid derivatives with similar substituents?

  • Methodological Answer : Derivatives with chlorophenyl and Schiff base groups exhibit enzyme inhibition (e.g., cyclooxygenase-2) and antimicrobial activity. For example, analogous compounds show IC₅₀ values <10 µM in kinase inhibition assays . The ethylideneaminooxy group enhances metal chelation, enabling applications in designing metalloenzyme inhibitors . Structure-activity relationship (SAR) studies suggest substituents at the 4-position of the benzene ring critically influence bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions) during structural elucidation?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., tautomerism in Schiff bases) by analyzing signal coalescence at elevated temperatures .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR vibrations, identifying discrepancies caused by solvent effects or conformational isomers .
  • 2D NMR (COSY, HSQC) : Assigns overlapping peaks; for example, NOESY correlations differentiate cis/trans configurations in the ethylideneaminooxy group .

Q. What computational methods are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with proteins (e.g., binding affinity to COX-2 active sites). The chlorophenyl group often engages in hydrophobic interactions, while the benzoic acid moiety forms hydrogen bonds .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, evaluating RMSD and binding free energies (MM/PBSA) .
  • QSAR Models : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Q. What strategies are effective in optimizing the crystallization conditions for X-ray diffraction studies of such Schiff base derivatives?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation. For hygroscopic compounds, anhydrous THF or acetonitrile is preferred .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturation temperature yields single crystals.
  • Additives : Small amounts of co-solvents (e.g., DMF) or salts (NaCl) improve crystal packing by disrupting π-π stacking .

Q. How do solvent polarity and temperature variations impact the compound’s stability during long-term storage or experimental procedures?

  • Methodological Answer :

  • Stability Studies : HPLC monitoring reveals degradation products. In polar solvents (e.g., DMSO), hydrolysis of the Schiff base occurs within 72 hours at 25°C. Non-polar solvents (hexane) preserve integrity for >6 months .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (Td >200°C), guiding storage at 4°C under inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.